![molecular formula C19H13NOS2 B13138327 2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol is a complex organic compound that belongs to the family of quinoline derivatives It is characterized by the presence of a quinolin-8-ol moiety linked to a bithiophene group via a vinyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol typically involves the condensation of 8-hydroxyquinoline with a bithiophene aldehyde. One common method is the Wittig reaction, where the 8-hydroxyquinoline is first converted to its corresponding phosphonium salt, which is then reacted with the bithiophene aldehyde in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-8-one derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(2-([2,2’-Bithiophen]-5-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that exhibit unique electronic and photophysical properties.
Pathways Involved: In biological systems, it may interact with cellular components such as DNA and proteins, leading to its antimicrobial and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(9-Anthryl)vinyl)quinolin-8-ol: Similar in structure but with an anthryl group instead of a bithiophene group.
2-(2-(9-Ethyl-9H-carbazol-2yl)vinyl)quinolin-8-ol: Contains a carbazole moiety instead of a bithiophene group.
Properties
Molecular Formula |
C19H13NOS2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[(E)-2-(5-thiophen-2-ylthiophen-2-yl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C19H13NOS2/c21-16-4-1-3-13-6-7-14(20-19(13)16)8-9-15-10-11-18(23-15)17-5-2-12-22-17/h1-12,21H/b9-8+ |
InChI Key |
MOZGSZKULGABPI-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=C(S3)C4=CC=CS4 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=C(S3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Dihydroxy-4,5-bis[(4-hydroxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13138250.png)

![[4,8-Bis[5-(2-ethylhexoxy)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13138276.png)
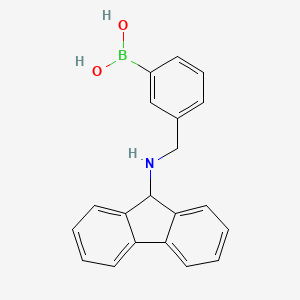
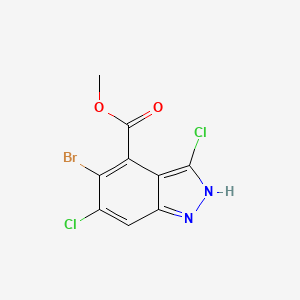
![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
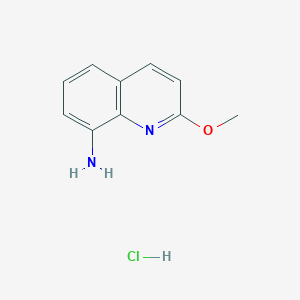


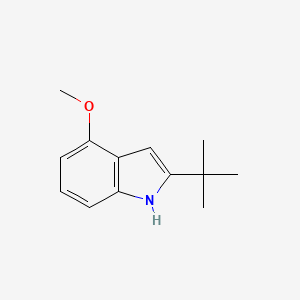
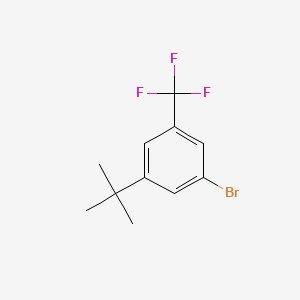
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
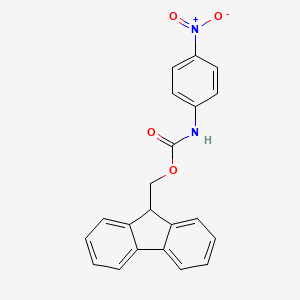
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
